molecular formula C17H28INO5S B12773701 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide CAS No. 104058-11-9

2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide

Cat. No.: B12773701
CAS No.: 104058-11-9
M. Wt: 485.4 g/mol
InChI Key: RCUSOUFKJUIUQB-UHFFFAOYSA-M
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Description

2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinium core substituted with hydroxyethyl, isobutylsulfonyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholinium Core: This involves the reaction of a suitable amine with an epoxide to form the morpholinium ring.

    Substitution Reactions: The hydroxyethyl and isobutylsulfonyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethyl)-2-(p-tolylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a tolyl group instead of an isobutyl group.

    2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(methylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.

Uniqueness

The uniqueness of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The isobutylsulfonyl group may provide distinct steric and electronic properties compared to other sulfonyl groups.

Properties

CAS No.

104058-11-9

Molecular Formula

C17H28INO5S

Molecular Weight

485.4 g/mol

IUPAC Name

4-(2-hydroxyethyl)-4-methyl-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-4-ium-2-ol;iodide

InChI

InChI=1S/C17H28NO5S.HI/c1-14(2)12-24(21,22)16-6-4-15(5-7-16)17(20)13-18(3,8-10-19)9-11-23-17;/h4-7,14,19-20H,8-13H2,1-3H3;1H/q+1;/p-1

InChI Key

RCUSOUFKJUIUQB-UHFFFAOYSA-M

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(C[N+](CCO2)(C)CCO)O.[I-]

Origin of Product

United States

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